4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
Description
4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of an amino group, a fluorine atom, and a dihydrobenzo[b]oxepin core structure
Properties
IUPAC Name |
4-amino-7-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9;/h1-2,5,8H,3-4,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRWEBFYSHTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)F)C(=O)C1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nitro Reduction and Cyclization
This method, adapted from CN117263880A, uses p-fluoronitrobenzene as the starting material:
Nitro Reduction :
Cyclization with Chloral Derivatives :
Hydrochloride Salt Formation :
Advantages : High regioselectivity, cost-effective starting materials.
Limitations : Requires strict moisture control during chloral reactions.
Route 2: Ring Expansion via Persulfate Oxidation
A patent-described approach for analogous compounds uses persulfate-mediated ring expansion:
Oxidation Step :
Nitro Group Introduction :
Final Reduction :
Key Insight : Persulfate oxidants enable controlled ring expansion without side reactions.
Route 3: Friedel-Crafts Acylation and Amination
A hybrid method inspired by PMC8539288 and ACS publications:
Friedel-Crafts Acylation :
Fluorine Introduction :
Reductive Amination :
Comparative Analysis of Synthetic Routes
Critical Reaction Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation: Formation of oxepin-quinones.
Reduction: Formation of dihydrobenzo[b]oxepin derivatives.
Substitution: Formation of various substituted benzoxepines.
Scientific Research Applications
4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol hydrochloride
- 4-Amino-7-chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
- 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
Uniqueness
4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1267820-12-1 |
| Molecular Formula | C10H11ClFNO2 |
| Molecular Weight | 231.65 g/mol |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory pathways and possibly other biological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor for enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting pathways related to mood regulation and pain perception.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Properties : Studies indicate that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from damage, indicating potential use in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in RAW264.7 macrophages, with an IC50 value indicating effective inhibition at low concentrations .
- Another study showed its ability to scavenge DPPH radicals, suggesting strong antioxidant properties .
-
Comparative Analysis :
- When compared with similar compounds (e.g., 4-Amino-3,4-dihydrobenzo[b]oxepin), 4-Amino-7-fluoro demonstrated enhanced solubility and bioavailability due to the presence of the amino group .
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin | Anti-inflammatory | 13.7 ± 0.7 | Effective in RAW264.7 cells |
| 4-Amino-3,4-dihydrobenzo[b]oxepin | Limited anti-inflammatory | >50 | Less effective than its fluorinated counterpart |
| Other Benzoxepine Derivatives | Varies | Varies | Dependent on specific substitutions |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization and functional group modifications. For example, acylation under basic conditions (e.g., using acyl chlorides) is a common strategy for benzodiazepine derivatives . Optimization may focus on solvent choice (polar aprotic solvents), temperature control (room temperature to 80°C), and catalyst selection (e.g., triethylamine). Purity can be enhanced via recrystallization, as seen in analogous compounds with melting points (mp) between 81–82°C .
Table 1: Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClFNO₂ | Derived from |
| Melting Point | 81–82°C (analogous) | |
| Purity | ≥97% (HPLC) |
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the presence of the fluorine substituent (¹⁹F NMR) and aromatic protons (¹H NMR).
- HPLC-MS : Assess purity and detect impurities (e.g., related substances like benzodiazepine derivatives ).
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl, F).
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in a dry, airtight container at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light and moisture, as highlighted in safety guidelines for structurally similar hydrochlorides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
-
Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple replicates.
-
Impurity Profiling : Trace impurities (e.g., ≤0.1% of related benzoxepin derivatives) may interfere with bioactivity . Use preparative HPLC to isolate pure batches.
-
Structural Confirmation : X-ray crystallography can confirm stereochemistry, as ambiguities in dihydrobenzo[b]oxepin conformers may affect activity .
Table 2: Common Impurities in Analogous Compounds
Impurity Name CAS RN Detection Method Ofloxacin N-Oxide Hydrochloride Not available HPLC-UV Benzodioxepin Carboxylic Acid 20825-89-2 NMR
Q. What strategies are effective for designing derivatives to enhance target selectivity?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the 7-fluoro position to modulate steric/electronic effects.
- Computational Modeling : Predict binding affinity using molecular docking (e.g., for kinase inhibitors).
- SAR Studies : Compare with analogs like 4-(2,4-dichlorobenzoyl)-7-fluoro-benzodiazepin-2-one, which exhibit varied pharmacological profiles .
Q. How can environmental hazards associated with this compound be mitigated during disposal?
- Methodological Answer : Follow P501 guidelines for disposal: incinerate in a licensed facility to avoid aquatic toxicity. Neutralize acidic residues (e.g., HCl byproducts) with sodium bicarbonate before disposal .
Data Contradiction Analysis
Q. Why do melting points vary across literature sources for related compounds?
- Methodological Answer : Variations arise from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated).
- Purity : Lower purity (<97%) due to residual solvents or byproducts .
- Measurement Techniques : Differential scanning calorimetry (DSC) vs. traditional capillary methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
